Comparative Abundance of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) vs. 2,3-Dilinoleoyl-1-oleoyl-sn-glycerol (OLL) in Plant Lipids
High-Performance Liquid Chromatography (HPLC) analysis of lipids from Ajwa and Barni date varieties revealed distinct, quantifiable differences in the relative abundance of two key triacylglycerol (TAG) regioisomers. The content of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL) in Ajwa lipid was determined to be 13.78%, whereas the content of its isomer, 2,3-dilinoleoyl-1-oleoyl-sn-glycerol (OLL), was 14.45% [1]. In Barni lipid, the same analysis showed OOL at 16.24% and OLL at 11.05% [1]. This demonstrates that OOL and OLL are not interchangeable in natural matrices and exhibit different concentration profiles depending on the biological source.
| Evidence Dimension | Relative content of TAG regioisomers (% of total lipids) |
|---|---|
| Target Compound Data | OOL in Ajwa: 13.78%; OOL in Barni: 16.24% |
| Comparator Or Baseline | OLL in Ajwa: 14.45%; OLL in Barni: 11.05% |
| Quantified Difference | For Ajwa: OLL is 4.9% more abundant than OOL (14.45% vs 13.78%). For Barni: OOL is 47% more abundant than OLL (16.24% vs 11.05%). |
| Conditions | HPLC analysis of lipids extracted from Ajwa and Barni date varieties. |
Why This Matters
For research requiring a defined, naturally-occurring lipid standard, the specific regioisomer OOL must be sourced and quantified independently from OLL to ensure accurate compositional analysis and to replicate the biological ratios found in specific tissues or food sources.
- [1] Infona. The impact of single and double hydrogen bonds on crystallization and melting regimes of Ajwa and Barni lipids. https://www.infona.pl/resource/bwmeta1.element.elsevier-315b46f0-dc37-36e4-a44c-691039a7c77d View Source
